

# A Technical Introduction to Lead-Free Bismuth-Based Perovskite Solar Cells

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## Compound of Interest

Compound Name: *Bismuth;potassium;iodide*

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**Abstract:** The rapid rise in power conversion efficiency (PCE) of lead-halide perovskite solar cells (PSCs) to over 25% has positioned them as a formidable next-generation photovoltaic technology.[1][2] However, the inherent toxicity of lead and the instability of these devices in ambient conditions pose significant barriers to their widespread commercialization.[3][4] This has spurred intensive research into lead-free alternatives, with bismuth (Bi)-based perovskites emerging as a particularly promising candidate. Bismuth is non-toxic, earth-abundant, and its ion ( $\text{Bi}^{3+}$ ) is isoelectronic with  $\text{Pb}^{2+}$ , sharing similar electronic properties.[5][6] Furthermore, Bi-based perovskites exhibit superior intrinsic stability in air and humidity compared to their lead-based counterparts.[7][8] This technical guide provides a comprehensive overview of the fundamental structures, optoelectronic properties, fabrication methodologies, and performance metrics of bismuth-based perovskite solar cells, aimed at researchers and scientists in the field.

## Fundamentals of Bismuth-Based Perovskites

Unlike the simple  $\text{ABX}_3$  stoichiometry of lead perovskites, the trivalent nature of bismuth ( $\text{Bi}^{3+}$ ) leads to the formation of different crystal structures, which significantly influences their electronic properties and device performance.

## Crystal Structures and Dimensionality

The substitution of  $\text{Pb}^{2+}$  with  $\text{Bi}^{3+}$  requires charge compensation, leading to perovskite-derivative structures rather than a direct  $\text{ABX}_3$  analogue. The most common families include  $\text{A}_3\text{Bi}_2\text{X}_9$ , double perovskites ( $\text{A}_2\text{B}'\text{BiX}_6$ ), and rudorffites ( $\text{Ag}_a\text{Bi}_e\text{X}_{a+3e}$ ).[4][7] These structures often exhibit lower dimensionality (0D or 2D) compared to the 3D network of lead-halide

perovskites. This reduced dimensionality can lead to wider bandgaps and lower carrier mobility, which are key challenges for photovoltaic applications.[\[6\]](#)[\[9\]](#)

- $A_3Bi_2X_9$  (0D Structure): In this structure, two  $[BiX_6]^{3-}$  octahedra share a face to form a  $[Bi_2X_9]^{3-}$  bioctahedral cluster. These clusters are electronically isolated from each other by the A-site cations (e.g.,  $Cs^+$ ,  $MA^+$ ), resulting in a 0-dimensional electronic structure.[\[10\]](#)[\[11\]](#) This leads to high exciton binding energies and poor charge transport, limiting photovoltaic performance.
- $A_2B'BiX_6$  (3D Double Perovskites): To maintain a 3D framework, a strategy of heterovalent substitution is used, where two  $Pb^{2+}$  ions are replaced by a combination of a monovalent cation ( $B'^+$ , e.g.,  $Ag^+$ ,  $Na^+$ ) and a trivalent cation ( $Bi^{3+}$ ).[\[9\]](#)[\[12\]](#) This creates an ordered structure of alternating  $[B'X_6]$  and  $[BiX_6]$  octahedra, often referred to as an elpasolite structure.[\[9\]](#) These materials can have more favorable 3D electronic properties, though indirect bandgaps are common.[\[13\]](#)

**Caption:** Ideal lead perovskite vs. common bismuth-based derivative structures.

## Optoelectronic Properties

The optoelectronic properties of bismuth-based perovskites are highly dependent on their crystal structure and composition. Generally, they possess high absorption coefficients, but their bandgaps are often larger than the optimal range for single-junction solar cells (1.1-1.4 eV).[\[5\]](#)[\[14\]](#) A summary of key properties for representative materials is provided in Table 1.

Table 1: Optoelectronic Properties of Selected Bismuth-Based Perovskites

Compound	Structure Type	Bandgap (eV)	Absorption Coefficient ( $cm^{-1}$ )	Carrier Lifetime (ns)	Reference
$MA_3Bi_2I_9$	0D Dimer	~2.1	$> 10^5$	162 - 364	<a href="#">[5]</a>
$Cs_3Bi_2I_9$	0D Dimer	$> 2.0$	High	-	<a href="#">[3]</a> <a href="#">[9]</a>
$AgBiI_4$	3D Rudorffite	1.63 - 1.94	$10^5 - 10^6$	-	<a href="#">[5]</a>
$Cs_2AgBiBr_6$	3D Double Perovskite	~2.2 (Indirect)	-	-	<a href="#">[15]</a>

|  $(\text{NH}_4)_3\text{Bi}_2\text{I}_9$  | 2D Layered |  $\sim 2.04$  | - | - | [\[16\]](#) |

## Device Fabrication and Experimental Protocols

High-quality thin film fabrication is critical for efficient solar cells but remains a challenge for Bi-based perovskites due to their complex and rapid crystallization kinetics.[\[17\]](#) Solution-based methods, particularly spin-coating, are widely employed due to their simplicity and low cost.

### Device Architecture

A typical Bi-based perovskite solar cell employs a layered architecture similar to that of lead-based PSCs. The device stack generally consists of a transparent conducting oxide (TCO) substrate, an electron transport layer (ETL), the bismuth perovskite absorber layer, a hole transport layer (HTL), and a metal back contact.

**Caption:** Layered structure of a typical bismuth perovskite solar cell.

### Experimental Protocol: Solution-Based Fabrication of $(\text{CH}_3\text{NH}_3)_3\text{Bi}_2\text{I}_9$ (MBI)

This protocol outlines a representative spin-coating method with antisolvent treatment, a common technique to improve film morphology.[\[18\]](#)[\[19\]](#)

#### 1. Substrate Preparation:

- Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using etching (e.g., with HCl and zinc powder).[\[20\]](#)
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[\[20\]](#)
- Dry the substrates with a nitrogen gun and treat with oxygen plasma for 15 minutes to enhance wettability.[\[20\]](#)

#### 2. Electron Transport Layer (ETL) Deposition:

- Deposit a compact titanium dioxide (c-TiO<sub>2</sub>) layer via spray pyrolysis at 450°C.[\[20\]](#)
- Deposit a mesoporous TiO<sub>2</sub> (m-TiO<sub>2</sub>) layer by spin-coating a commercial paste diluted in ethanol, followed by sintering at 500°C.

#### 3. Bismuth Perovskite Absorber Layer Deposition:

- Prepare a precursor solution by dissolving stoichiometric amounts of methylammonium iodide (MAI) and bismuth(III) iodide ( $\text{BiI}_3$ ) (e.g., 3:2 molar ratio) in a solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[18]
- In a nitrogen-filled glovebox, spin-coat the precursor solution onto the m-TiO<sub>2</sub> layer. A typical two-step program is: 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.[19]
- During the second step (at ~20 seconds), dispense an antisolvent (e.g., Toluene, Chlorobenzene) onto the spinning substrate.[18][19] This induces rapid, uniform nucleation, leading to a denser film.
- Immediately transfer the substrate to a hotplate and anneal at ~100-150°C for 10-30 minutes to remove residual solvent and complete crystallization.

#### 4. Hole Transport Layer (HTL) Deposition:

- Prepare an HTL solution. For Spiro-OMeTAD, this typically involves dissolving Spiro-OMeTAD powder in chlorobenzene with additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).[20]
- Spin-coat the HTL solution onto the perovskite layer (e.g., 4000 rpm for 30 seconds).

#### 5. Metal Contact Deposition:

- Define the device area using a shadow mask.
- Deposit an 80-100 nm layer of gold (Au) or silver (Ag) via thermal evaporation under high vacuum.

#### 6. Characterization:

- Analyze the film's crystal structure and morphology using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).
- Measure optical properties using UV-Vis Spectroscopy.
- Evaluate photovoltaic performance by measuring current density-voltage (J-V) characteristics under a solar simulator (AM 1.5G, 100 mW/cm<sup>2</sup>).

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sub_prep [label="1. Substrate Cleaning & Etching"]; etl_dep [label="2. ETL Deposition\n(e.g., Spray Pyrolysis of TiO2)"]; perov_prep [label="3. Perovskite Precursor\nSolution Preparation"]; spin_coat [label="4. Spin-Coating of\nBismuth Perovskite Layer"]; antisolvent
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[label="5. Antisolvent Dripping\n(During Spin-Coating)"]; anneal  
[label="6. Thermal Annealing"]; htl_dep [label="7. HTL  
Deposition\n(e.g., Spiro-OMeTAD)"]; contact_dep [label="8. Metal  
Contact Evaporation\n(Au/Ag)"]; char [label="9. Device  
Characterization\n(J-V, XRD, SEM)"];
```

```
sub_prep -> etl_dep -> perov_prep -> spin_coat -> antisolvent ->  
anneal -> htl_dep -> contact_dep -> char; }
```

**Caption:** Solution-processing workflow for a Bi-based perovskite solar cell.

## Device Performance and Stability

Despite their enhanced stability, the power conversion efficiencies of Bi-based PSCs are still significantly lower than their lead-based counterparts.[2][17] The record efficiency for a Bi-based solar cell is still in the single digits, whereas lead-based cells have exceeded 26%.[21][22] This performance gap is largely attributed to the aforementioned issues of wide/indirect bandgaps, low dimensionality, and challenges in film morphology control.[23]

Table 2: Photovoltaic Performance of Selected Bismuth-Based Perovskite Solar Cells

Perovskite Material	Device Architecture	V <sub>oc</sub> (V)	J <sub>sc</sub> (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Stability Notes	Reference
(CH <sub>3</sub> NH <sub>3</sub> ) <sub>3</sub> Bi <sub>2</sub> I <sub>9</sub>	FTO/c-TiO <sub>2</sub> /m-TiO <sub>2</sub> /MBI/P3HT/Au	-	-	-	1.62	Stable for 300h under continuous 1 sun illumination	[8]
CsBi <sub>3</sub> I <sub>10</sub>	FTO/TiO <sub>2</sub> /CsBi <sub>3</sub> I <sub>10</sub> /Spiro-OMeTAD/Au	0.81	-	-	1.54	-	[24]
Cs <sub>3</sub> Bi <sub>2</sub> I <sub>9</sub>	FTO/TiO <sub>2</sub> /Cs <sub>3</sub> Bi <sub>2</sub> I <sub>9</sub> /Spiro-OMeTAD/Au	0.45	1.63	33.15	0.24	-	[19]
CsBiSCl <sub>2</sub>	FTO/ETL/CsBiSCl <sub>2</sub> /HTL/Au	-	-	-	10.38	Retained 97% of initial PCE after 150 days in air	[25]

| Ag<sub>3</sub>Bi<sub>2</sub>I<sub>9</sub> / Cs<sub>3</sub>Bi<sub>2</sub>I<sub>9</sub> (BHJ) | FTO/TiO<sub>2</sub>/Perovskite/Spiro-OMeTAD/Au | 0.89 | - | - | 3.6 | Retained 90% of initial PCE |[21] |

Note: Performance parameters can vary significantly based on fabrication conditions and measurement protocols.

A key advantage of bismuth-based materials is their remarkable stability. Unlike lead and tin perovskites, which degrade rapidly in the presence of moisture and oxygen, many bismuth compounds are stable in ambient air for hundreds or even thousands of hours.[8][26][27] This intrinsic stability reduces the need for complex and costly device encapsulation, making them attractive for long-term applications.

## Conclusion and Outlook

Lead-free bismuth-based perovskites represent a viable and environmentally benign alternative to lead-halide perovskites. Their primary advantages are low toxicity and excellent intrinsic stability. However, significant challenges remain in overcoming their current performance limitations, which are rooted in their fundamental crystal and electronic structures—often characterized by 0D or 2D dimensionality, wide and indirect bandgaps, and high exciton binding energies.

Future research should focus on:

- **Dimensionality Engineering:** Developing synthetic routes to stabilize 3D Bi-based perovskite structures (like double perovskites) with more favorable, direct bandgaps.
- **Compositional Engineering:** Exploring novel alloys and doping strategies to tune the bandgap into the optimal range for solar absorption and improve charge transport.[11]
- **Morphology Control:** Advancing fabrication techniques, such as solvent engineering and vapor deposition methods, to produce high-quality, pinhole-free thin films with large crystal grains.[3][18]

By addressing these challenges, the performance of bismuth-based perovskite solar cells can be significantly enhanced, paving the way for a new generation of stable, non-toxic, and efficient photovoltaic technologies.

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